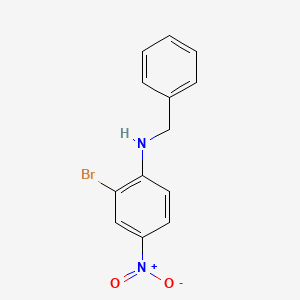

N-Benzyl-2-bromo-4-nitroaniline

Description

Contextualization within Substituted Aniline (B41778) Chemistry

Substituted anilines are a broad class of organic compounds derived from aniline, where one or more hydrogen atoms on the benzene (B151609) ring or the amino group are replaced by other functional groups. wisdomlib.org These modifications can significantly alter the chemical and physical properties of the parent aniline molecule. The nature of the substituent determines whether the resulting compound is more or less basic than aniline. chemistrysteps.com Electron-donating groups tend to increase basicity, while electron-withdrawing groups, such as the nitro group present in N-Benzyl-2-bromo-4-nitroaniline, decrease it. chemistrysteps.com

The presence of the bromine atom and the nitro group on the aniline ring of this compound makes it a highly functionalized molecule. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the N-H proton. The bromine atom provides a site for various cross-coupling reactions, a cornerstone of modern organic synthesis. chemicalbook.com

Significance in Modern Organic Synthesis and Materials Science

The unique structural features of this compound make it a valuable precursor in the synthesis of a variety of organic compounds. Its derivatives are of interest in medicinal chemistry and materials science. For instance, nitroaniline derivatives have been investigated for their potential as antitumor agents. google.com The ability to selectively modify the different functional groups of this compound allows for the construction of complex molecular architectures.

In materials science, substituted anilines are used in the synthesis of dyes, polymers, and other functional materials. rsc.orgechemi.com The specific properties of this compound, such as its potential for forming intramolecular and intermolecular hydrogen bonds, could influence the packing and bulk properties of materials derived from it.

Evolution of Research on this compound and Related Compounds

Research on aniline and its derivatives has a long history, dating back to the 19th century with the development of synthetic dyes. wikipedia.org The study of substituted anilines has since expanded into various fields, including pharmaceuticals and materials science. echemi.comcresset-group.com The synthesis of nitroanilines, a key structural motif in this compound, has been a subject of extensive research, with methods evolving to improve efficiency and selectivity. wikipedia.orggoogle.com

Modern research continues to explore new synthetic routes and applications for highly functionalized anilines like this compound. The development of new catalytic systems and reaction methodologies constantly opens up new possibilities for utilizing such compounds in the creation of novel molecules with desired properties. The study of related nitroaniline derivatives, for example as precursors for nitric oxide release agents, highlights the ongoing interest in this class of compounds. nih.govamanote.com

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁BrN₂O₂ |

| Molecular Weight | 307.15 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| InChI Key | KFZNBRDIUGUIKO-UHFFFAOYSA-N cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZNBRDIUGUIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656334 | |

| Record name | N-Benzyl-2-bromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-15-0 | |

| Record name | Benzenemethanamine, N-(2-bromo-4-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-2-bromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for N Benzyl 2 Bromo 4 Nitroaniline

Classical and Modern Synthetic Pathways to N-Benzyl-2-bromo-4-nitroaniline

The construction of the target molecule can be achieved through various convergent and linear synthetic sequences. These pathways include electrophilic aromatic substitution, nucleophilic aromatic substitution, and modern cross-coupling reactions.

This classical two-step approach involves first establishing the bromo- and nitro-substituted aniline (B41778) core, followed by the introduction of the benzyl (B1604629) group.

Nitration: The direct nitration of 2-bromoaniline is often challenging as it can lead to a mixture of isomers. A more regioselective and commonly employed strategy is to start with p-nitroaniline and introduce the bromine atom at the position ortho to the amino group. This is discussed in detail in the synthesis of the precursor, 2-bromo-4-nitroaniline (Section 2.2.1).

Subsequent Alkylation: Once 2-bromo-4-nitroaniline is obtained, the final step is the N-alkylation to introduce the benzyl group.

Direct Alkylation: This can be achieved by reacting 2-bromo-4-nitroaniline with a benzyl halide, such as benzyl bromide, in the presence of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the amine. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts masterorganicchemistry.com.

Reductive Amination: A more controlled method for mono-alkylation is reductive amination. This involves the reaction of 2-bromo-4-nitroaniline with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this step include sodium borohydride (NaBH₄) or catalytic hydrogenation. This method is highly selective for the formation of the secondary amine. Nitriles can also serve as effective alkylating agents under catalytic hydrogenation conditions rsc.org.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming carbon-nitrogen bonds wikipedia.org. This palladium-catalyzed cross-coupling reaction provides a direct route to this compound by coupling 2-bromo-4-nitroaniline with benzylamine.

The reaction typically involves a palladium source, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle and has evolved through several "generations" to accommodate a wide range of substrates wikipedia.org. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the product and regenerate the catalyst libretexts.org. The nitro group is generally compatible with these reaction conditions beilstein-journals.org.

Table 1: Typical Catalyst Systems for Buchwald-Hartwig Amination

| Component | Examples | Role |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | XPhos, SPhos, DavePhos, BINAP, DDPF | Stabilizes the Pd center and facilitates the catalytic cycle wikipedia.orgrsc.org |

| Base | NaOt-Bu, KOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, facilitating its coordination to the palladium complex |

| Solvent | Toluene, Dioxane, THF | Anhydrous, inert solvent |

An alternative strategy involves starting with a di-substituted halonitrobenzene and sequentially introducing the amine functionalities. A plausible route starts from 1,2-dibromo-4-nitrobenzene or 1-bromo-2-chloro-4-nitrobenzene.

This pathway relies on the principles of Nucleophilic Aromatic Substitution (SNAr). The halogen atom at the C2 position (ortho to the strongly electron-withdrawing nitro group) is significantly more activated towards nucleophilic attack than the halogen at the C1 position. This difference in reactivity allows for the selective substitution of the C2 halogen by benzylamine.

The proposed synthetic sequence is as follows:

Selective SNAr: Reaction of 1-bromo-2-chloro-4-nitrobenzene with benzylamine. The more reactive chlorine atom is displaced, yielding this compound directly. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF, often with a base to neutralize the HCl byproduct.

Modern synthetic chemistry emphasizes the development of environmentally benign processes. These "green" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Green Precursor Synthesis: For the synthesis of the key intermediate 2,6-dibromo-4-nitroaniline, an organic solvent-free process has been developed. This method uses bromide-bromate salts in an aqueous acidic medium at room temperature. The product is isolated by simple filtration, and the aqueous filtrate can be recycled multiple times without significant loss of yield or purity rsc.org. This approach avoids the use of volatile organic solvents.

Energy-Efficient Alkylation: The N-alkylation step can be accelerated using non-conventional energy sources. Microwave irradiation and ultrasound have been shown to significantly reduce reaction times and can lead to higher yields rsc.org. For instance, an N-alkylation reaction can be completed in minutes under microwave irradiation, compared to several hours with conventional heating rsc.org. These techniques often allow for the use of less solvent or greener solvents like ethanol.

Precursor Synthesis and Derivatization Strategies

The most common and regioselective method for preparing 2-bromo-4-nitroaniline is the direct bromination of 4-nitroaniline. The directing effects of the amino (-NH₂) and nitro (-NO₂) groups control the position of the incoming electrophile (bromine). The strongly activating, ortho-, para-directing amino group directs the bromine to the C2 position.

Various brominating systems have been reported for this transformation. The reaction must be carefully controlled to prevent the formation of the di-brominated byproduct, 2,6-dibromo-4-nitroaniline google.com.

Table 2: Selected Methods for the Synthesis of 2-Bromo-4-nitroaniline from 4-Nitroaniline

| Brominating Agent | Solvent/Medium | Key Conditions | Reference |

|---|---|---|---|

| Hydrogen Bromide / Hydrogen Peroxide | Dilute Sulfuric Acid | Slow addition of H₂O₂ to an acidic solution of 4-nitroaniline and HBr. | google.com |

| Bromine | Sulfuric Acid | Reaction of 4-nitroaniline with bromine in concentrated sulfuric acid. | google.com |

The use of an HBr/H₂O₂ system in dilute sulfuric acid is a common laboratory and industrial method. It allows for the in-situ generation of bromine, which can be safer to handle than elemental bromine. The reaction progress is monitored, and conditions are controlled to maximize the yield of the desired mono-brominated product google.com.

Preparation of Benzyl Halides (e.g., Benzyl Bromide) and Related Benzylating Agents

The synthesis of this compound relies on the availability of effective benzylating agents, with benzyl halides being the most prominent among them. Benzyl bromide, a colorless liquid with the formula C₆H₅CH₂Br, is a common reagent used to introduce the benzyl group in organic synthesis. wikipedia.org Several methodologies have been established for its preparation, primarily involving the bromination of toluene or the conversion of benzyl alcohol.

One classic method is the free-radical halogenation of toluene. wikipedia.org This reaction is typically initiated by UV light or a radical initiator and involves the reaction of toluene with elemental bromine. wikipedia.orgprepchem.com To ensure monobromination at the benzylic position and avoid ring substitution, the reaction is often carried out in a non-polar solvent like carbon tetrachloride under irradiation from a photolamp. prepchem.com The reaction progress can be monitored by the disappearance of the reddish-brown bromine color. prepchem.com

Alternatively, benzyl alcohol serves as a readily available precursor for benzyl bromide. The conversion can be achieved by reacting benzyl alcohol with hydrobromic acid (HBr), often in the presence of a dehydrating agent like concentrated sulfuric acid to facilitate the nucleophilic substitution. guidechem.com Yields for this method can be very high, with some procedures reporting up to 96%. guidechem.com Other halogenating agents can also be employed to convert benzyl alcohol to its corresponding halide. These include thionyl chloride for benzyl chloride synthesis and reagents like 2,4,6-trichloro wikipedia.orgprepchem.comsciencemadness.orgtriazine in the presence of sodium bromide for an efficient conversion to benzyl bromide. organic-chemistry.orggoogle.com For enhanced reactivity in subsequent benzylation reactions, benzyl bromide can be converted in situ to the more reactive benzyl iodide by adding catalytic amounts of sodium iodide. wikipedia.org

Modern approaches have focused on developing milder and more efficient conditions. For instance, N-bromosuccinimide (NBS) is a common reagent for benzylic bromination, and its use in a continuous-flow reactor with a household compact fluorescent lamp for activation offers a safer alternative to hazardous solvents like CCl₄. organic-chemistry.org

Table 1: Comparison of Synthetic Methods for Benzyl Bromide

| Precursor | Reagents | Conditions | Typical Yield | Citations |

|---|---|---|---|---|

| Toluene | Elemental Bromine (Br₂) | Direct sunlight or photolamp, CCl₄ solvent | 70% | prepchem.com |

| Benzyl Alcohol | Hydrobromic Acid (48%), Sulfuric Acid | 48°C to 102°C | 96% | guidechem.com |

| Benzyl Alcohol | 2,4,6-trichloro wikipedia.orgprepchem.comsciencemadness.orgtriazine, NaBr | Room temperature, CH₂Cl₂ | - | organic-chemistry.org |

| Benzylic Compounds | N-Bromosuccinimide (NBS) | Continuous-flow reactor, fluorescent lamp, acetonitrile | - | organic-chemistry.org |

Derivatization of N-(2-Bromo-4-nitrophenyl)acetamide

The synthesis of the target molecule can strategically involve the intermediate N-(2-Bromo-4-nitrophenyl)acetamide (CAS 57045-86-0). frontierspecialtychemicals.comnih.gov This compound, a yellow solid, serves as a precursor where the acetyl group acts as a protecting group for the amine, allowing for controlled reactions on other parts of the molecule or preventing undesired side reactions like di-alkylation. frontierspecialtychemicals.com

The derivatization of N-(2-bromo-4-nitrophenyl)acetamide to yield this compound typically involves two main conceptual steps: N-benzylation followed by deacetylation (hydrolysis of the amide) or, alternatively, deacetylation first to yield 2-bromo-4-nitroaniline, followed by N-benzylation. The latter is often more direct.

However, another synthetic route involves the reduction of a related anilide. For instance, a general procedure for the synthesis of N-benzyl-2-bromoaniline involves the reduction of the corresponding anilide using a borane-tetrahydrofuran complex (BH₃·THF). chemicalbook.com In this method, the anilide is dissolved in anhydrous THF under an inert atmosphere, and the borane solution is added. chemicalbook.com After stirring, the reaction is quenched and worked up to yield the secondary amine. chemicalbook.com Applying this logic, a potential pathway to this compound would involve the synthesis of N-acetyl-N-benzyl-2-bromo-4-nitroaniline, followed by a selective deacetylation, though this adds complexity. The most common industrial approach remains the direct benzylation of the primary aniline, 2-bromo-4-nitroaniline, using a benzyl halide.

Optimization of Reaction Conditions and Yield Enhancement

Catalyst Systems for N-Alkylation and Arylation Reactions

The N-alkylation of anilines, a key step in the synthesis of this compound, can be significantly enhanced by various catalytic systems. Traditional methods often rely on stoichiometric amounts of base and can be inefficient. Modern catalysis focuses on atom-economic and environmentally benign pathways, such as the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. rsc.orgtsijournals.com This strategy uses alcohols as alkylating agents, where the catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde, which then reacts with the amine to form an imine. tsijournals.com The borrowed hydrogen is then used to reduce the imine to the final secondary amine, with water as the only byproduct. rsc.org

A variety of transition metal complexes have proven effective for this transformation:

Manganese-based Catalysts : Pincer-type manganese complexes have been shown to selectively catalyze the N-alkylation of various anilines with benzyl alcohol at relatively low temperatures (80 °C) and low catalyst loadings (3 mol%). nih.gov These reactions typically require a base, such as potassium tert-butoxide (t-BuOK), and proceed with high selectivity for the mono-alkylated product. nih.gov

Iridium and Ruthenium Complexes : N-Heterocyclic carbene (NHC) complexes of iridium(III) and ruthenium(II) are highly effective catalysts for the N-alkylation of anilines with alcohols, often under solvent-free conditions at elevated temperatures (120 °C). acs.orgnih.gov Iridium-based catalysts have generally been found to be more efficient than their ruthenium counterparts in these reactions. acs.orgnih.gov A 64% yield was achieved in the reaction between 2-nitroaniline and benzyl alcohol using such a system. acs.orgnih.gov

Cobalt and Palladium Catalysts : A cobalt catalyst supported on a Zirconium metal-organic framework (MOF) has demonstrated significant efficacy for the N-alkylation of aniline with benzyl alcohol. rsc.org Similarly, palladium nanoparticles generated in onium salts provide an effective catalytic system for N-alkylation reactions using alcohols. mdpi.com

Copper-Chromite Catalysts : Heterogeneous catalysts like copper-chromite can also facilitate the N-alkylation of aniline with benzyl alcohol via the hydrogen auto-transfer methodology. tsijournals.com

Table 2: Catalyst Systems for N-Alkylation of Anilines

| Catalyst Type | Metal Center | Ligand/Support | Typical Alkylating Agent | Mechanism | Citations |

|---|---|---|---|---|---|

| Pincer Complex | Manganese (Mn) | PNP, NNN | Benzyl Alcohol | Borrowing Hydrogen | nih.gov |

| NHC Complex | Iridium (Ir), Ruthenium (Ru) | N-Heterocyclic Carbene | Benzyl Alcohol, Methanol (B129727) | Borrowing Hydrogen | acs.orgnih.gov |

| MOF-Supported | Cobalt (Co) | Bipyridyl/UiO-67 MOF | Benzyl Alcohol | - | rsc.org |

| Nanoparticles | Palladium (Pd) | Onium Salt | Benzyl Alcohol | Cascade Oxidation/Condensation/Reduction | mdpi.com |

| Heterogeneous | Copper-Chromite | - | Benzyl Alcohol | Hydrogen Auto-Transfer | tsijournals.com |

Temperature, Pressure, and Solvent Effects on Reaction Efficacy

The efficacy of the N-benzylation reaction is highly dependent on physical parameters such as temperature, pressure, and the choice of solvent. Optimization of these conditions is critical for maximizing yield and selectivity while minimizing reaction time and by-product formation.

Temperature : The reaction temperature is a crucial variable. For manganese-catalyzed N-alkylation of aniline with benzyl alcohol, optimal results were achieved at a relatively low temperature of 80 °C, which provided high selectivity. nih.gov In contrast, systems employing NHC-Iridium catalysts often require higher temperatures, around 120 °C, to achieve high conversion rates, particularly under solvent-free conditions. nih.gov The choice of temperature must balance the need for sufficient activation energy with the risk of thermal degradation of reactants or products.

Pressure : While many N-alkylation reactions are conducted at atmospheric pressure, pressure can be a significant factor in certain systems, especially when using volatile reagents or in continuous-flow processes. For instance, in the synthesis of N-methylated anilines using a continuous-flow system, pressure is an optimized parameter to enhance efficiency. researchgate.net For the specific N-benzylation of 2-bromo-4-nitroaniline, reactions are typically run in standard glassware at atmospheric pressure.

Solvent : The solvent plays a multifaceted role, influencing reactant solubility, catalyst stability, and reaction pathway. Toluene is a commonly used solvent for N-alkylation reactions catalyzed by manganese and iridium pincer complexes, proving effective for achieving good yields. nih.govresearchgate.net Some modern synthetic protocols aim to reduce environmental impact by operating under solvent-free conditions, which has been successfully demonstrated with certain NHC-Ir(III) and NHC-Ru(II) catalysts. acs.orgnih.gov The choice of solvent can dramatically affect outcomes; for example, in one study on α-regioselective substitution, ethanol was found to be the most effective solvent, providing a higher yield than THF, acetonitrile, or DMSO. acs.org

Purification Techniques for Synthetic Intermediates and Final Product

Rigorous purification of synthetic intermediates and the final this compound product is essential to ensure high purity. A combination of techniques is typically employed at different stages of the synthesis.

Purification of Intermediates (e.g., Benzyl Bromide) : Crude benzyl bromide synthesized from benzyl alcohol or toluene is typically purified by a series of washing steps. The organic layer is washed with water to remove acid residues, followed by a wash with a dilute base like sodium bicarbonate solution to neutralize any remaining acid. prepchem.comsciencemadness.org After washing, the organic phase is dried over an anhydrous salt such as magnesium sulfate or calcium chloride and then purified by fractional or vacuum distillation. prepchem.comguidechem.comsciencemadness.org

Purification of the Final Product : The purification of the final N-substituted aniline product generally involves several steps:

Work-up and Extraction : After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or diethyl ether. chemicalbook.comnih.gov The combined organic layers are then washed with water or brine to remove inorganic impurities. chemicalbook.com

Drying and Concentration : The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) to remove residual water, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. chemicalbook.comnih.gov

Chromatography : For high purity, the crude product is often subjected to column chromatography on silica gel. nih.govacs.org A gradient of non-polar to polar solvents (e.g., n-pentane/diethyl ether or hexanes/ethyl acetate) is used to elute the components, separating the desired product from unreacted starting materials and by-products. nih.gov

Recrystallization : This is a powerful technique for purifying solid organic compounds. libretexts.org The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. libretexts.orgyoutube.com As the solution cools slowly, the pure compound forms crystals, leaving impurities behind in the "mother liquor." youtube.com The choice of solvent is critical; solvents with functional groups similar to the compound are often good candidates. rochester.edu For nitroaryl compounds, alcoholic solvents are often effective. rochester.edu The purified crystals are then collected by vacuum filtration and dried. libretexts.orgyoutube.com

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl 2 Bromo 4 Nitroaniline

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of N-Benzyl-2-bromo-4-nitroaniline. These methods provide a molecular fingerprint, revealing the characteristic stretching and bending modes of the various bonds within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the key functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The spectrum is characterized by distinct peaks that confirm the presence of the amine, nitro, and substituted aromatic moieties.

The N-H stretching vibration of the secondary amine group is typically observed as a sharp band in the region of 3350-3450 cm⁻¹. The nitro group (NO₂) exhibits two prominent stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1335-1385 cm⁻¹ range. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are visible in the 1450-1600 cm⁻¹ region. The presence of the C-N bond gives rise to a stretching band between 1250-1350 cm⁻¹. The C-Br stretching vibration is typically observed at lower frequencies, generally in the 500-650 cm⁻¹ range.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Rings |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Nitro Group |

| C=C Aromatic Stretch | 1450 - 1600 | Aromatic Rings |

| NO₂ Symmetric Stretch | 1335 - 1385 | Nitro Group |

| C-N Stretch | 1250 - 1350 | Amine/Aniline (B41778) |

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy complements FT-IR by providing information on molecular vibrations that induce a change in polarizability. It is particularly effective for identifying vibrations of non-polar bonds and symmetric functional groups.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group (NO₂) is expected to produce a strong and distinct peak around 1350 cm⁻¹. The vibrations of the benzene (B151609) rings, especially the ring "breathing" modes, are also prominent in Raman spectra, typically appearing in the 990-1010 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-Br stretch, while also visible in IR, can be identified in the Raman spectrum as well, typically below 700 cm⁻¹. The non-polar C-C bonds of the benzyl (B1604629) group and the phenyl ring contribute to the spectrum in the fingerprint region.

Table 2: Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Unit |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Rings |

| NO₂ Symmetric Stretch | 1335 - 1385 | Nitro Group |

| C=C Aromatic Stretch | 1580 - 1610 | Aromatic Rings |

| Ring Breathing Mode | 990 - 1010 | Benzene Ring |

Correlation of Experimental and Computed Vibrational Frequencies (DFT)

Density Functional Theory (DFT) calculations are a standard method for predicting the vibrational frequencies of molecules. sphinxsai.com By creating a computational model of this compound, its harmonic vibrational frequencies can be calculated. These theoretical values are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. sphinxsai.com

To achieve better agreement with experimental data, the computed frequencies are typically multiplied by a scaling factor, which is generally around 0.96 for the B3LYP functional. sphinxsai.com This correlation allows for a more confident assignment of the observed FT-IR and Raman bands to specific vibrational modes within the molecule. For instance, DFT can help distinguish between complex overlapping peaks in the fingerprint region (400-1400 cm⁻¹) of the spectra, assigning them to specific C-C stretching, C-H bending, or other skeletal vibrations. Studies on similar molecules like 2,6-dibromo-4-nitroaniline have successfully used DFT (B3LYP method) to obtain good agreement between calculated and experimental spectra. nih.gov

Table 3: Hypothetical Correlation of Experimental and Scaled DFT Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹, representative) | Computed Frequency (cm⁻¹, unscaled) | Computed Frequency (cm⁻¹, scaled) |

|---|---|---|---|

| N-H Stretch | 3400 | 3542 | 3400 |

| NO₂ Asymmetric Stretch | 1545 | 1610 | 1546 |

| NO₂ Symmetric Stretch | 1350 | 1405 | 1349 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. By analyzing the ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework of this compound can be confirmed.

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their neighboring protons.

For this compound, the protons of the benzyl group are expected to appear as a multiplet in the 7.2-7.4 ppm range. The two methylene protons (CH₂) of the benzyl group, being adjacent to the nitrogen atom, would likely appear as a doublet around 4.4-4.6 ppm, coupled to the N-H proton. The N-H proton itself would appear as a broad singlet or a triplet, depending on coupling and exchange rates, likely in the 5.0-6.0 ppm region.

The protons on the substituted aniline ring are in distinct chemical environments due to the different substituents. The proton ortho to the nitro group and meta to the bromine (H-3) is expected to be the most downfield of the ring protons, appearing as a doublet. The proton ortho to the bromine (H-6) would appear as a doublet, and the proton meta to the nitro group (H-5) would show as a doublet of doublets. The strong electron-withdrawing effect of the nitro group significantly deshields the ortho and para protons.

Table 4: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzyl Ring Protons | 7.20 - 7.40 | Multiplet |

| Methylene Protons (-CH₂-) | 4.40 - 4.60 | Doublet |

| Amine Proton (-NH-) | 5.00 - 6.00 | Broad Singlet/Triplet |

| Aniline Ring H-3 | 8.00 - 8.20 | Doublet |

| Aniline Ring H-5 | 7.40 - 7.60 | Doublet of Doublets |

¹³C NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule and provides information about their electronic environment.

In this compound, the methylene carbon of the benzyl group is expected to have a chemical shift in the range of 45-50 ppm. The carbons of the unsubstituted benzyl ring will appear in the typical aromatic region of 127-130 ppm, with the ipso-carbon (attached to the CH₂ group) appearing around 138-140 ppm.

For the substituted aniline ring, the carbon atoms are significantly affected by the substituents. The carbon bearing the nitro group (C-4) will be deshielded, appearing around 145-150 ppm. The carbon attached to the bromine (C-2) will be shifted to approximately 110-115 ppm. The carbon attached to the nitrogen (C-1) is expected around 140-145 ppm. The remaining aromatic carbons (C-3, C-5, C-6) will have distinct signals within the 115-135 ppm range.

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methylene Carbon (-CH₂-) | 45 - 50 |

| Benzyl Ring (unsubstituted C's) | 127 - 130 |

| Benzyl Ring (ipso-C) | 138 - 140 |

| Aniline Ring C-1 (-NH-) | 140 - 145 |

| Aniline Ring C-2 (-Br) | 110 - 115 |

| Aniline Ring C-3 | 125 - 130 |

| Aniline Ring C-4 (-NO₂) | 145 - 150 |

| Aniline Ring C-5 | 115 - 120 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be instrumental in identifying adjacent protons. For instance, it would show correlations between the protons on the benzyl group's aromatic ring and the methylene (-CH2-) protons. Similarly, it would map the relationships between the protons on the 2-bromo-4-nitroaniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (¹H-¹³C one-bond correlations). An HSQC spectrum would definitively assign each proton signal to its corresponding carbon atom in both the benzyl and the substituted aniline rings, as well as the benzylic methylene group.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

The molecular formula for this compound is C₁₃H₁₁BrN₂O₂. This gives it a molecular weight of approximately 307.1 g/mol labshake.com. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and, consequently, the elemental composition.

While specific experimental fragmentation data for this compound is not available, the fragmentation pattern of benzylamines under mass spectrometry conditions often involves characteristic cleavages. A common fragmentation pathway is the cleavage of the C-N bond, which would likely lead to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, a hallmark of benzyl groups. Other expected fragmentation could involve the loss of the nitro group (NO₂) or the bromine atom.

Hypothetical Fragmentation Data for this compound

| Fragment Ion | m/z (expected) | Description |

|---|---|---|

| [M]+ | 306/308 | Molecular ion peak (showing isotopic pattern for Br) |

| [M-NO₂]+ | 260/262 | Loss of a nitro group |

| [M-Br]+ | 227 | Loss of a bromine atom |

| [C₇H₇]+ | 91 | Tropylium ion from benzylic cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Compounds with conjugated π-systems, such as this compound, are expected to be strong absorbers in the UV-Vis region. The absorption is due to the promotion of electrons from lower energy orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*).

For this compound, the spectrum would likely be characterized by π → π* transitions associated with the aromatic rings and an intramolecular charge transfer (ICT) band. The ICT would occur from the electron-donating aniline nitrogen to the electron-withdrawing nitro group, a transition that is often sensitive to the surrounding environment.

Solvatochromic Behavior and Solvent Polarity Effects on Absorption Maxima

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is observed as a shift in the absorption maxima (λ_max) in the UV-Vis spectrum. While specific studies on the solvatochromic behavior of this compound have not been reported, compounds with significant intramolecular charge transfer characteristics typically exhibit strong solvatochromism.

It would be expected that as the solvent polarity increases, the excited state of the molecule, which is more polar than the ground state, would be stabilized. This stabilization would lead to a lower energy gap for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths) of the ICT absorption band. Investigating this behavior across a range of solvents with varying polarities would provide valuable insight into the electronic structure of the molecule.

Theoretical Predictions of Electronic Spectra using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions, which correspond to the absorption maxima observed in a UV-Vis spectrum.

Although specific TD-DFT calculations for this compound are not available in the literature, such a study would be highly valuable. By modeling the molecule, TD-DFT could predict the wavelengths of the principal electronic transitions (π → π* and ICT) and help in the assignment of the experimentally observed absorption bands. Furthermore, these calculations can provide information about the molecular orbitals involved in each transition, offering a deeper understanding of the compound's electronic properties.

Computational Chemistry and Theoretical Investigations of N Benzyl 2 Bromo 4 Nitroaniline

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a powerful tool for predicting the three-dimensional arrangement of atoms in a molecule with high accuracy.

The precision of DFT calculations is highly dependent on the choice of the functional and basis set. A widely used and reliable combination for organic molecules is the B3LYP hybrid functional coupled with the 6-311++G(d,p) basis set. sci-hub.se The B3LYP functional, a hybrid method, incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange and correlation effects. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing the behavior of electrons far from the nucleus, which is particularly relevant for anions and systems with lone pairs, while the polarization functions (d,p) allow for the distortion of atomic orbitals, leading to a more realistic representation of chemical bonding. sci-hub.se

Below is a table of predicted optimized structural parameters for N-Benzyl-2-bromo-4-nitroaniline based on calculations of similar molecules.

| Parameter | Predicted Value |

| C-N (amine) bond length | ~1.40 Å |

| C-Br bond length | ~1.90 Å |

| C-N (nitro) bond length | ~1.48 Å |

| N-O (nitro) bond length | ~1.23 Å |

| C-N-C bond angle | ~120° |

| O-N-O bond angle | ~125° |

| Dihedral Angle (Aniline ring - Nitro group) | ~0-5° |

| Dihedral Angle (Aniline ring - Benzyl (B1604629) ring) | ~80-90° |

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical reactivity and physical properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. biomedres.us A smaller energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the amino group, while the LUMO is anticipated to be centered on the electron-deficient nitro group and the benzene (B151609) ring. This distribution facilitates intramolecular charge transfer from the donor part (anilino) to the acceptor part (nitrobenzene). The calculated HOMO-LUMO energy gap for similar nitroaniline derivatives, such as N-(p-diethylaminobenzylidene)p-nitroaniline, is around 2.94 eV. nih.gov It is expected that this compound will have a comparable energy gap, indicating its potential for applications in nonlinear optics and other areas where charge transfer is important.

Table of Predicted Frontier Orbital Energies and Energy Gap

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -3.5 eV |

| Energy Gap (ΔE) | ~ 3.0 eV |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (red) and positive potential (blue). Negative regions are electron-rich and are prone to attack by electrophiles, while positive regions are electron-poor and are targets for nucleophiles.

In this compound, the MESP surface is expected to show a significant negative potential around the oxygen atoms of the nitro group, making them strong electrophilic sites. The nitrogen atom of the amino group, with its lone pair of electrons, will also exhibit a region of negative potential, rendering it nucleophilic. The aromatic rings will display a more complex potential, with the nitro-substituted ring being generally more electron-poor (more positive potential) than the benzyl ring. The bromine atom can exhibit both negative potential (around the lone pairs) and a region of positive potential (the σ-hole), making it capable of interacting with both electrophiles and nucleophiles. dtic.mil

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the investigation of electron delocalization, hyperconjugative interactions, and the quantification of intramolecular charge transfer. nih.gov

For this compound, NBO analysis would likely reveal significant delocalization of π-electrons across the nitro-substituted benzene ring. Strong hyperconjugative interactions are expected between the lone pair of the amino nitrogen and the antibonding orbitals of the adjacent C-C bonds in the ring (n → σ), as well as between the π-orbitals of the ring and the antibonding orbitals of the nitro group (π → π). These interactions contribute to the stability of the molecule and facilitate the intramolecular charge transfer from the amino group to the nitro group. The analysis can also quantify the extent of this charge transfer, providing a numerical value for the electron density shifted between different parts of the molecule.

Computational and Theoretical Investigations of this compound: A Review of Available Data

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical studies specifically focused on the compound this compound are not publicly available. While the compound is listed in chemical supplier catalogs, indicating its synthesis and commercial availability, dedicated research articles detailing its computational chemistry, as outlined in the requested sections, could not be located.

Therefore, it is not possible to provide specific data tables, detailed research findings, or in-depth analysis for the following topics concerning this compound:

Mulliken and Natural Population Charge Analysis

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis) through Computational Methods

Theoretical Studies on Chemical Reactivity Descriptors

Conformational Analysis and Energy Landscapes

While general principles of these computational methods are well-established, their application to a specific molecule requires dedicated research to generate reliable and accurate data. For instance, Mulliken and Natural Population Analysis are methods used to calculate partial atomic charges, providing insights into the electronic distribution within a molecule. However, the results are highly dependent on the chosen theoretical level and basis set, necessitating specific calculations for the compound of interest.

Similarly, the prediction of spectroscopic properties like IR and UV-Vis spectra through computational methods involves optimizing the molecular geometry and calculating vibrational frequencies and electronic transitions, respectively. These theoretical spectra are then often compared with experimental data to validate the computational model.

Theoretical studies on chemical reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and electron affinity, are crucial for understanding a molecule's reactivity. These descriptors are derived from quantum chemical calculations.

Finally, conformational analysis and the mapping of energy landscapes are performed to identify the most stable three-dimensional structures of a molecule and the energy barriers between different conformations. This is particularly relevant for a flexible molecule like this compound.

In the absence of specific published research on this compound, any attempt to present data for the requested analyses would be speculative and would not meet the standards of scientific accuracy. Further experimental and computational research is required to elucidate the specific properties of this compound.

Advanced Applications and Functionalization of N Benzyl 2 Bromo 4 Nitroaniline

Role as a Synthetic Intermediate in Complex Molecule Synthesis

N-Benzyl-2-bromo-4-nitroaniline serves as a crucial building block for a variety of organic molecules, owing to the reactivity of its functional groups. The presence of the bromo substituent allows for palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, and the benzyl (B1604629) group can be modified or removed.

Precursor to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of significant interest in medicinal chemistry and materials science. kit.edu this compound is a valuable precursor for synthesizing such compounds. For instance, the bromo and amino groups (after reduction of the nitro group) can undergo intramolecular cyclization reactions to form various heterocyclic rings. This approach is instrumental in creating complex fused ring systems that are scaffolds for new pharmaceutical agents and functional materials. kit.edu The synthesis of quinoxalines, indoles, and indazoles, for example, often relies on precursors with similar functionalities. kit.edu

Building Block for Substituted Anilines and Benzene (B151609) Derivatives

The functional groups on this compound provide multiple handles for chemical modification, making it an excellent starting material for a range of substituted anilines and benzene derivatives. The bromine atom can be replaced through various nucleophilic substitution or cross-coupling reactions. The nitro group can be reduced to an amino group, which can then be diazotized and converted to a wide array of other functional groups. Furthermore, the benzyl group can be cleaved under reductive conditions or substituted. This versatility allows for the synthesis of polysubstituted aromatic compounds with tailored electronic and steric properties for various applications. researchgate.net

Application in the Synthesis of Pharmaceutical Analogues

The core structure of this compound is found in various compounds explored for their biological activity. Its derivatives have been investigated as potential pharmaceutical agents. For example, N-benzyl substitution on phenethylamine (B48288) derivatives has been shown to significantly impact their affinity and selectivity for serotonin (B10506) receptors. nih.govresearchgate.net The bromo and nitro functionalities on the aniline (B41778) ring allow for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. These studies are crucial in the development of new drugs by systematically modifying the chemical structure to enhance efficacy and reduce side effects. nih.govbeilstein-journals.org The synthesis of N-benzyl-5-bromoindolin-2-one derivatives for anticancer applications further highlights the utility of this structural motif in medicinal chemistry. mdpi.com

Nonlinear Optical (NLO) Properties and Optoelectronic Applications

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, including optical data storage and signal processing. nih.gov Organic molecules, particularly those with electron-donating and electron-withdrawing groups connected by a π-conjugated system, often exhibit large NLO responses. niscpr.res.in this compound, with its amino donor, nitro acceptor, and aromatic framework, is a promising candidate for NLO applications.

Second-Order Nonlinear Optical Properties and Second Harmonic Generation (SHG) Efficiency (Kurtz-Perry Powder Method)

Second-order NLO materials are capable of frequency doubling, a phenomenon known as second-harmonic generation (SHG). The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for their SHG efficiency. niscpr.res.innih.gov In this method, a powdered sample is irradiated with a high-intensity laser, and the intensity of the generated light at twice the input frequency is measured. niscpr.res.in

Table 1: Comparison of SHG Efficiency for Related Nitroaniline Derivatives

| Compound | SHG Efficiency Relative to KDP | Measurement Technique |

| N-benzyl-3-nitroaniline (NB3N) | ~2.5 times | Kurtz-Perry Powder Method |

| N-benzyl-2-methyl-4-nitroaniline (BNA) | Significant d coefficients measured | Maker Fringe Technique |

This table is based on data for structurally similar compounds and serves as an estimation of the potential NLO properties of this compound.

Exploration in Material Science and Crystal Engineering

Crystal Growth Techniques (e.g., Slow Evaporation Solution Growth Method)

The development of high-quality single crystals is essential for studying the optical and structural properties of materials. For organic molecules like this compound, crystal growth is typically achieved from a solution.

Detailed Research Findings: While specific crystal growth studies for this compound are not extensively documented, the techniques employed for structurally similar compounds, such as N-benzyl-2-methyl-4-nitroaniline (BNA) and N-benzyl-3-nitroaniline, provide a clear precedent. researchgate.netresearchgate.net The most common and straightforward method is the slow evaporation solution growth technique .

This method involves:

Solvent Selection: Choosing an appropriate solvent or a mixture of solvents in which the compound has moderate solubility. The solubility should be high enough at a given temperature to create a saturated or near-saturated solution but low enough to allow for controlled precipitation as the solvent evaporates. For related nitroaniline derivatives, solvents like aqueous methanol (B129727) are often used. researchgate.net

Saturation: A saturated solution is prepared at a specific, often slightly elevated, temperature (e.g., 40 °C) to ensure complete dissolution. researchgate.net

Controlled Evaporation: The solution is left undisturbed in a controlled environment where the solvent evaporates slowly over several days or weeks. This slow process allows molecules to self-assemble into a highly ordered crystal lattice, minimizing defects.

For compounds like BNA, which have applications in nonlinear optics (NLO) and Terahertz (THz) wave generation, more advanced melt-based techniques such as the vertical Bridgman and Czochralski pulling methods have been used to grow large, high-quality single crystals. researchgate.netresearchgate.net These methods offer greater control over the crystal's size and orientation, which is crucial for technological applications. Given the structural similarities, it is plausible that this compound could also be grown using these melt techniques, provided it is thermally stable.

Impact of Intermolecular Interactions on Crystal Packing and Properties

Detailed Research Findings: In the crystal structure of this compound, several types of intermolecular interactions are expected to play a crucial role:

Hydrogen Bonding: The secondary amine group (N-H) is a hydrogen bond donor, while the oxygen atoms of the nitro group (NO₂) are strong hydrogen bond acceptors. This allows for the formation of N-H···O hydrogen bonds, which are highly directional and significantly influence molecular packing. In the parent compound, 2-bromo-4-nitroaniline, intermolecular N-H···O and N-H···N hydrogen bonds are key to stabilizing the crystal structure. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases like the nitro group's oxygen atoms. This type of interaction adds another layer of control over the supramolecular architecture.

π–π Stacking: The presence of two aromatic rings (the substituted aniline and the benzyl group) facilitates π–π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, contribute significantly to the cohesion of the crystal lattice. Studies on similar molecules, such as a bromo-nitro-naphthalene derivative, show extensive π–π interactions that link molecules into a three-dimensional array. nih.gov

The interplay of these forces dictates the final crystal structure. For instance, strong N-H···O hydrogen bonds can lead to the formation of chains or layers, which are then held together by weaker van der Waals forces and π–π stacking. researchgate.net The specific arrangement has a profound impact on the material's properties. In NLO materials like BNA, the alignment of molecular dipoles, governed by these interactions, is directly responsible for properties like second-harmonic generation. researchgate.net

Potential in Medicinal Chemistry and Biological Activity Studies

The N-benzyl aniline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific substituents on this compound make it an attractive starting point for designing novel therapeutic agents.

Structure-Activity Relationships in Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifying a molecule's structure affects its biological activity. For derivatives of this compound, SAR studies would focus on the systematic modification of its three key regions: the N-benzyl ring, the aniline ring, and the bromo and nitro substituents.

Detailed Research Findings: While specific SAR studies on this compound are not widely published, extensive research on related N-benzyl phenethylamines and N-benzyl pyrimidines provides valuable insights. nih.govnih.gov

N-Benzyl Group: N-benzyl substitution on phenethylamines dramatically affects binding affinity and selectivity for serotonin receptors. nih.govsci-hub.se Adding small substituents (like methoxy (B1213986) groups) to the benzyl ring, particularly at the 2'-position, can have a profound effect on receptor affinity and functional activity. nih.govsci-hub.se This suggests that modifying the benzyl group of this compound could fine-tune its interaction with a biological target.

Aniline Ring Substituents: The position and nature of substituents on the aniline ring are critical. In the context of 5-HT2A/2C agonists, the 4-position substituent (bromo in this case) is known to influence potency. nih.gov The 2-bromo substituent in the target molecule introduces steric bulk and alters the electronic properties near the amine linker, which would significantly impact how the molecule fits into a receptor's binding pocket.

The Nitro Group: The strongly electron-withdrawing nitro group at the 4-position significantly reduces the basicity of the aniline nitrogen and can participate in hydrogen bonding. Replacing or repositioning this group would drastically alter the molecule's electronic profile and interaction capabilities.

A hypothetical SAR study on this compound derivatives might reveal that changing the 2-bromo to a smaller chloro or fluoro atom could improve binding by reducing steric hindrance, while converting the 4-nitro to a cyano or trifluoromethyl group could modulate electronic effects while retaining hydrogen bonding acceptor capabilities.

Anticancer Drug Analogue Synthesis (e.g., EGFR and HER-2 kinase inhibitors)

The anilinoquinazoline (B1252766) core is a well-established pharmacophore for inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), two key targets in cancer therapy. researchgate.net Drugs like Lapatinib and Gefitinib feature this structure. researchgate.netnih.gov The N-benzyl-aniline portion of this compound can be seen as a simplified analogue of the anilino-part of these inhibitors.

Detailed Research Findings: Research into EGFR/HER-2 inhibitors has shown that the 4-anilino group fits into a hydrophobic pocket behind the ATP binding site of the kinase. nih.gov Importantly, the addition of bulky substituents to the aniline ring can increase potency and confer selectivity for HER-2 over EGFR. nih.gov

This provides a clear rationale for using this compound as a scaffold for novel kinase inhibitors:

The substituted aniline ring can mimic the anilino portion of known inhibitors.

The N-benzyl group is a bulky substituent that could be explored for achieving selectivity, similar to how benzyl ether groups have been used in other series. nih.gov

The bromo and nitro groups offer sites for further chemical modification to optimize interactions within the kinase domain.

The synthesis of such analogues would involve using this compound as a key intermediate, potentially coupling it with a pyrimidine (B1678525) or quinazoline (B50416) heterocycle to create mimics of established dual EGFR/HER-2 inhibitors.

Pharmacological Evaluation and Receptor Affinity Studies (e.g., 5-HT2A/2C partial agonists)

Derivatives of N-benzyl phenethylamines are well-known for their potent activity at serotonin 5-HT2A and 5-HT2C receptors. nih.govsci-hub.se Given the structural overlap (a bromo-substituted aromatic ring and an N-benzyl group), derivatives of this compound are plausible candidates for activity at these same receptors.

Detailed Research Findings: Pharmacological evaluation of new compounds involves a series of assays to determine their biological effects. For potential 5-HT2A/2C ligands, this process typically includes:

Binding Assays: These experiments measure the affinity of a compound for a specific receptor. Radioligand binding assays are used to determine the inhibition constant (Ki), which indicates how tightly the compound binds to the receptor. Studies on N-benzyl-4-bromo-2,5-dimethoxyphenethylamine derivatives have identified numerous high-affinity ligands for both 5-HT2A and 5-HT2C receptors. nih.govsci-hub.se

Functional Assays: Once binding is confirmed, functional assays determine the compound's effect on receptor activity. These assays measure downstream signaling events (e.g., calcium mobilization or inositol (B14025) phosphate (B84403) turnover) to classify the compound as an agonist, partial agonist, antagonist, or inverse agonist. For the N-benzyl phenethylamine series, many derivatives were identified as partial agonists. nih.gov

Derivatives of this compound could be screened using this paradigm. The SAR data from related series suggest that small changes to the substitution pattern could lead to compounds with high affinity and varying levels of efficacy at 5-HT2A/2C receptors, making this a promising area for exploration. nih.gov

Future Research Directions and Emerging Trends

Advanced Catalyst Development for Efficient Transformations

The functional groups present in N-Benzyl-2-bromo-4-nitroaniline offer multiple sites for catalytic transformations, making it a versatile substrate for the synthesis of more complex molecules. Future research will likely focus on the development of advanced catalysts to selectively functionalize this compound.

A key area of investigation will be the catalytic cross-coupling reactions at the bromine-substituted position. Modern palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have shown effectiveness for unprotected ortho-bromoanilines, providing a pathway to introduce a wide variety of substituents. nih.gov The development of catalysts that are tolerant to the nitro and secondary amine functionalities will be crucial. Nickel-catalyzed cross-coupling reactions have also emerged as powerful tools for forming carbon-carbon bonds with a range of electrophiles and could be adapted for this compound. nih.gov

Furthermore, the development of catalysts for the selective reduction of the nitro group in the presence of the bromine atom and the benzyl (B1604629) group is another important research avenue. Supported gold nanoparticles and other heterogeneous catalysts are being explored for the reduction of nitro compounds and could be tailored for this specific substrate. springernature.comrsc.org

| Catalytic Transformation | Potential Catalyst Systems | Anticipated Products |

| C-C Bond Formation (at C-Br) | Palladium-based catalysts (e.g., CataXCium A Pd G3) nih.gov | Biaryl compounds, alkylated anilines |

| C-N Bond Formation (at C-Br) | Copper or Palladium catalysts | Substituted diphenylamines |

| Selective Nitro Group Reduction | Supported Gold or Platinum nanoparticles springernature.comrsc.org | N-Benzyl-2-bromo-4-aminoaniline |

| Asymmetric Transformations | Chiral Nickel or Palladium complexes nih.gov | Enantioenriched derivatives |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration with modern flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library synthesis. nih.gov

Future research will likely involve the development of continuous flow processes for the synthesis of this compound itself, as well as for its subsequent functionalization. Automated platforms can screen various reaction conditions, catalysts, and reagents in a high-throughput manner to quickly identify optimal synthetic routes. youtube.com The integration of in-line analytical techniques, such as IR spectroscopy and mass spectrometry, will allow for real-time monitoring and optimization of reaction parameters. thieme-connect.de

Key Advantages of Flow Chemistry for this compound Synthesis:

Enhanced Safety: Handling of potentially hazardous reagents and intermediates in small, enclosed volumes.

Precise Control: Accurate control over temperature, pressure, and reaction time, leading to improved selectivity and yield.

Scalability: Seamless scaling of reactions from laboratory to production scale.

Automation: High-throughput screening of reaction conditions and automated synthesis of derivative libraries.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The presence of a halogen atom and a nitro group in this compound makes it an interesting building block for supramolecular chemistry and the study of self-assembly. The bromine atom can participate in halogen bonding, a directional and specific non-covalent interaction that can be used to control the assembly of molecules in the solid state. eurekalert.orgmdpi.com

The nitro group, along with the amine proton, can act as hydrogen bond acceptors and donors, respectively, further directing the formation of predictable supramolecular architectures. nih.govresearchgate.net The interplay between halogen bonding, hydrogen bonding, and π-π stacking interactions involving the aromatic rings could lead to the formation of novel crystalline materials with interesting properties. Research in this area will focus on co-crystallization experiments with other molecules to form new supramolecular synthons and on studying the self-assembly behavior of this compound on surfaces. researchgate.net

Investigation of this compound in Quantum Chemical Material Design

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic and optical properties of molecules. acs.orgufms.br For this compound, these computational methods can be used to design new materials with specific functionalities, particularly in the realm of nonlinear optics (NLO). The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring suggests that this molecule could possess a significant second-order NLO response.

Future research will involve computational studies to calculate the hyperpolarizability of this compound and its derivatives. These studies will guide the synthesis of new molecules with enhanced NLO properties by strategically modifying the substituents on the aromatic rings. The theoretical predictions will be correlated with experimental measurements of the NLO activity of the synthesized compounds. ulisboa.ptresearchgate.netresearchgate.net

Development of Novel Sensing and Imaging Applications

Nitroaromatic compounds are known to be effective quenchers of fluorescence and have been utilized in the development of chemical sensors. rsc.org The nitro group in this compound could be exploited for the design of novel fluorescent probes. For instance, a fluorescent moiety could be attached to the molecule, and the quenching effect of the nitro group could be modulated by the presence of a specific analyte, leading to a "turn-on" or "turn-off" fluorescent response.

Furthermore, nitroaromatic compounds are being investigated as probes for imaging hypoxic tumors, as the nitro group can be reduced under low-oxygen conditions, leading to a change in the molecule's properties, such as its fluorescence. mdpi.com The development of derivatives of this compound as potential hypoxia-selective imaging agents is a promising area of future research. Additionally, p-nitroaniline has been used as a reporter group in various probes, and this concept could be extended to derivatives of this compound for the detection of various biological species or chemical processes. acs.orgresearchgate.netnih.gov

| Application Area | Principle | Potential of this compound |

| Fluorescent Sensors | Analyte-induced modulation of fluorescence quenching by the nitro group. | Design of probes for metal ions, anions, or biologically relevant molecules. |

| Hypoxia Imaging | Bioreduction of the nitro group in low-oxygen environments leading to a detectable signal. | Development of tumor-specific imaging agents. |

| Reporter Probes | Release of a chromophoric or fluorogenic fragment upon a specific chemical reaction. | Monitoring enzymatic activity or specific chemical reactions in biological systems. |

Q & A

Q. What are the standard synthetic routes for preparing N-Benzyl-2-bromo-4-nitroaniline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of aniline derivatives. For example:

Nitration : Introduce the nitro group at the para position of aniline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

Bromination : Electrophilic bromination at the ortho position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) with a directing group (e.g., nitro or benzyl group).

N-Benzylation : React with benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Monitor via TLC and confirm with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic proton environments (e.g., splitting patterns from bromine and nitro groups). ¹³C NMR confirms substitution patterns.

- Mass Spectrometry (MS) : HRMS validates molecular weight and isotopic patterns (e.g., Br isotopes).

- Terahertz (THz) Spectroscopy : Measures anisotropic refractive indices and absorption coefficients in crystalline forms (e.g., 1.5–2.3 in different crystal orientations) to probe intermolecular interactions .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, lab coats) due to potential irritancy (common in nitroaromatics).

- Store in airtight containers at 0–6°C to prevent decomposition.

- Monitor for exothermic reactions during synthesis (e.g., nitration/bromination steps) using temperature-controlled setups .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination or nitration steps be resolved?

- Methodological Answer :

- Directing Groups : The nitro group directs electrophilic substitution to the meta position, while benzyl groups influence steric and electronic environments. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor ortho-bromination.

- Competitive Experiments : Perform small-scale reactions with isotopic labeling or computational modeling (DFT) to predict substituent effects .

Q. How should contradictory spectroscopic data (e.g., THz vs. NMR) be reconciled?

- Methodological Answer :

- Crystal Anisotropy : THz data (e.g., refractive indices varying between crystal axes) may reflect directional dipole interactions. Compare with single-crystal XRD to correlate spectroscopic and structural data.

- Solution vs. Solid-State : NMR reflects solution-phase behavior, while THz captures solid-state properties. Use polarized Raman spectroscopy to bridge the gap .

Q. What computational methods predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate crystal packing effects on THz absorption bands (e.g., 1.6 THz resonance linked to lattice vibrations) .

Q. How does the compound behave under extreme conditions (e.g., high temperature/pH)?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., nitro group stability above 150°C).

- pH-Dependent Stability : Conduct UV-Vis spectroscopy in buffered solutions to track absorbance shifts indicative of protonation/deprotonation .

Q. What strategies enhance reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Activating Groups : Use electron-withdrawing groups (e.g., nitro) to polarize the aromatic ring.

- Catalysis : Employ transition metals (e.g., Ni or Pd) to facilitate oxidative addition.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Q. How do structural analogs (e.g., N-Benzyl-2-methyl-4-nitroaniline) compare in physical properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.